molecular formula C12H17NO4 B2867073 Tert-butyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate CAS No. 2248390-13-6

Tert-butyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate

Cat. No. B2867073
CAS RN: 2248390-13-6
M. Wt: 239.271
InChI Key: OTEIXUWYVCRCKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate is a chemical compound with a molecular formula C14H21NO5. It is an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Mechanism of Action

The mechanism of action of tert-butyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate is based on its ability to inhibit the activity of specific enzymes or receptors in the body. For example, as mentioned earlier, it inhibits the activity of GSK-3β, which leads to the modulation of various cellular processes. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of GSK-3β. It has also been shown to inhibit the replication of the hepatitis C virus by targeting the viral protein NS5A. In addition, this compound has been shown to enhance cognitive function in animal models by increasing acetylcholine levels in the brain.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate has several advantages for lab experiments. It is a readily available and relatively inexpensive intermediate that can be synthesized in large quantities. It also exhibits potent inhibitory activity against specific enzymes or receptors, making it a useful tool for studying their biological functions. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on tert-butyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and viral infections. Another direction is to investigate its potential as a tool for studying the biological functions of specific enzymes or receptors. Additionally, the synthesis of new derivatives of this compound with enhanced potency and selectivity could lead to the development of new drugs with improved therapeutic profiles.

Synthesis Methods

Tert-butyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate can be synthesized by the reaction of this compound with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via an acylation process, wherein the acetyl group from acetic anhydride is transferred to the amino group of the furan ring. The resulting product is a white solid that can be purified by recrystallization.

Scientific Research Applications

Tert-butyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate has been extensively used in scientific research as an intermediate in the synthesis of various bioactive molecules. It has been used in the synthesis of inhibitors of protein kinases, which are important targets for cancer therapy. It has also been used in the synthesis of compounds with antimicrobial and antiviral activity. This compound has been shown to exhibit potent inhibitory activity against the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes such as apoptosis, cell differentiation, and cell proliferation.

properties

IUPAC Name

tert-butyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-6(14)8-7(2)16-10(13)9(8)11(15)17-12(3,4)5/h13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEIXUWYVCRCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)N)C(=O)OC(C)(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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